molecular formula C28H23NO6 B14087543 Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate

Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate

Cat. No.: B14087543
M. Wt: 469.5 g/mol
InChI Key: DKDGWAKCXBFTMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate involves multiple steps. One common method includes the reaction of 3-hydroxy-5-oxo-4-phenylfuran-2-ylidene with phenylacetyl chloride under controlled conditions . The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate exerts its effects involves interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or pathways critical for the survival of infectious agents . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in disrupting cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its anti-infection activity sets it apart from other similar compounds .

Properties

Molecular Formula

C28H23NO6

Molecular Weight

469.5 g/mol

IUPAC Name

methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C28H23NO6/c1-34-27(32)21(17-18-11-5-2-6-12-18)29-26(31)23(20-15-9-4-10-16-20)25-24(30)22(28(33)35-25)19-13-7-3-8-14-19/h2-16,21,30H,17H2,1H3,(H,29,31)

InChI Key

DKDGWAKCXBFTMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(=C2C(=C(C(=O)O2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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